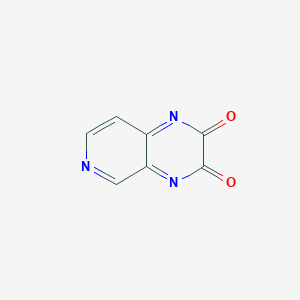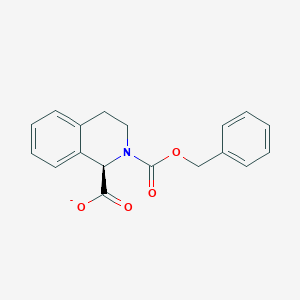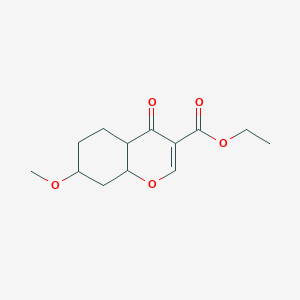![molecular formula C25H29ClN4O4 B12345805 4-[(2-Chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B12345805.png)
4-[(2-Chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazole ring fused to a quinazoline moiety, along with chlorophenyl and trimethoxyphenyl substituents
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with carboxylic acids or their derivatives under acidic or basic conditions.
Formation of the Quinazoline Moiety: The quinazoline ring is often formed by the condensation of anthranilic acid derivatives with formamide or its equivalents.
Coupling of Substituents: The chlorophenyl and trimethoxyphenyl groups are introduced through nucleophilic substitution reactions, often using halogenated precursors and appropriate nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinazoline N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced triazoloquinazoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)
Substitution: Halogenated precursors, nucleophiles like amines or thiols
Major Products
The major products formed from these reactions include various substituted triazoloquinazolines, which can exhibit different physical and chemical properties based on the introduced substituents.
Applications De Recherche Scientifique
Medicinal Chemistry: The compound has shown promise as a potential therapeutic agent due to its ability to interact with various biological targets. It has been investigated for its antiviral, anticancer, and anti-inflammatory properties.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Biological Research: The compound is used as a tool in biological studies to understand the mechanisms of action of triazoloquinazoline derivatives and their interactions with biological macromolecules.
Mécanisme D'action
The mechanism of action of 4-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in viral replication or cancer cell proliferation, thereby exerting its antiviral or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazole
- 4-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-quinazoline
Uniqueness
Compared to similar compounds, 4-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one stands out due to its fused triazoloquinazoline structure, which imparts unique electronic and steric properties. These properties can enhance its binding affinity to biological targets and improve its overall efficacy in various applications.
Propriétés
Formule moléculaire |
C25H29ClN4O4 |
|---|---|
Poids moléculaire |
485.0 g/mol |
Nom IUPAC |
4-[(2-chlorophenyl)methyl]-1-(3,4,5-trimethoxyphenyl)-3,3a,5a,6,7,8,9,9a-octahydro-[1,2,4]triazolo[4,3-a]quinazolin-5-one |
InChI |
InChI=1S/C25H29ClN4O4/c1-32-20-12-16(13-21(33-2)22(20)34-3)23-27-28-25-29(14-15-8-4-6-10-18(15)26)24(31)17-9-5-7-11-19(17)30(23)25/h4,6,8,10,12-13,17,19,25,28H,5,7,9,11,14H2,1-3H3 |
Clé InChI |
VSTCAFHCNBFMBF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1OC)OC)C2=NNC3N2C4CCCCC4C(=O)N3CC5=CC=CC=C5Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-cyclopropyl-N-[(E)-(2-phenylmethoxyphenyl)methylideneamino]pyrazolidine-3-carboxamide](/img/structure/B12345727.png)


![4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide](/img/structure/B12345746.png)
![1-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-(2-fluorophenyl)urea](/img/structure/B12345755.png)



![(2E)-4,4,4-Trifluoro-2-{[(4-fluorophenyl)amino]methylidene}-1-(thiophen-2-YL)butane-1,3-dione](/img/structure/B12345785.png)

![Exo-8-cbz-3-formyl-8-azabicyclo[3.2.1]octane](/img/structure/B12345796.png)
![4-[(4-fluorophenyl)carbonyl]-3-hydroxy-5-(4-methylphenyl)-1-(1,3-thiazol-2-yl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12345798.png)
![Cobaltate(1-),bis[2-[[2-(hydroxy-kO)-5-nitrophenyl]azo-kN1]-3-(oxo-kO)-N-phenylbutanamidato(2-)]-, hydrogen](/img/structure/B12345801.png)

